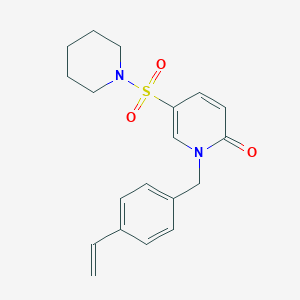

5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-16-6-8-17(9-7-16)14-20-15-18(10-11-19(20)22)25(23,24)21-12-4-3-5-13-21/h2,6-11,15H,1,3-5,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTADYIBXMPKOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyridinone moiety. This structural configuration is instrumental in its interaction with biological targets.

Structural Formula

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and tyrosinase (TYR), which are critical in neurotransmitter regulation and melanin synthesis, respectively .

- Antioxidant Properties : It demonstrates antioxidant activity, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Tyrosinase Inhibition :

- Research highlighted the role of piperidine derivatives in inhibiting TYR, with some compounds showing IC50 values as low as 0.18 μM compared to the reference compound kojic acid (IC50 = 17.76 μM). This positions the compound as a promising candidate for skin whitening agents or treatments for hyperpigmentation disorders .

- Anti-inflammatory Activity :

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related pyridin-2(1H)-one derivatives, emphasizing substituent effects on biological activity:

Key Trends and Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects: 5-Position Modifications: The 5-position tolerates diverse groups (e.g., sulfonyl, carbonyl, trifluoromethyl). In contrast, trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability. 1-Position Variations: Alkyl/aryl groups at the 1-position influence steric accessibility. For example, the 4-vinylbenzyl group in the target compound may enable covalent interactions or polymerization, whereas cyclohexylmethyl () or nitrobenzyl () groups alter pharmacokinetics.

Biological Target Specificity :

- Piperazine vs. Piperidine : Piperazine-containing derivatives (e.g., ) often target neurotransmitter transporters or RNA helicases, while piperidine derivatives (e.g., target compound) may favor kinase or protease inhibition due to sulfonyl-group interactions .

- Phenyl Ring Substitutions : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance activity in anti-fibrosis models (), whereas electron-donating groups (e.g., methoxy) modulate receptor affinity ().

Synthetic Accessibility :

Pharmacological and Physicochemical Comparisons

Q & A

Q. What are the recommended synthetic routes for 5-(piperidin-1-ylsulfonyl)-1-(4-vinylbenzyl)pyridin-2(1H)-one?

A two-step approach is typically employed:

- Step 1 : Synthesize the pyridin-2(1H)-one core via a one-pot condensation reaction, as demonstrated for dihydropyrimidinone derivatives using substituted aldehydes and thiourea in the presence of catalytic p-toluenesulfonic acid (p-TsOH) .

- Step 2 : Introduce the piperidin-1-ylsulfonyl and 4-vinylbenzyl substituents. Sulfonylation of the pyridinone nitrogen can be achieved using piperidine sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . The 4-vinylbenzyl group is added via nucleophilic substitution or Mitsunobu coupling, requiring inert atmospheres and anhydrous solvents to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Piperidine-related compounds may decompose under heat or moisture, requiring strict temperature control (e.g., 4°C storage for similar derivatives) .

- Storage : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability studies for analogous sulfonamide-containing compounds suggest degradation within 6 months if exposed to humidity .

Q. What spectroscopic methods are optimal for characterizing this compound?

- ¹H/¹³C NMR : Resolve substituent effects (e.g., vinylbenzyl protons at δ 5.2–6.7 ppm; piperidine sulfonyl groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~389.15) and fragmentation patterns of the sulfonamide moiety .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridinone C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) for the pyridinone core and sulfonamide group. Studies on chromeno-pyrimidine derivatives show that electron-withdrawing substituents (e.g., sulfonyl) increase susceptibility to nucleophilic attack at the C-2 carbonyl .

- Molecular dynamics simulations can model solvent effects (e.g., polar aprotic vs. aqueous) on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for sulfonamide-containing pyridinones?

- Case Example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the pyridinone ring. Use variable-temperature NMR to observe equilibrium shifts .

- Cross-Validation : Compare with X-ray crystallography data (if available) to confirm substituent orientation. For example, crystal structures of similar piperidine-sulfonyl compounds reveal planar sulfonamide geometries .

Q. How does the vinylbenzyl substituent influence the compound’s electronic properties?

- Electronic Effects : The vinyl group introduces conjugation, lowering the LUMO energy and enhancing electrophilicity. Cyclic voltammetry of 4-vinylbenzyl-substituted pyridinones shows reversible redox peaks at –0.8 V (vs. Ag/AgCl), indicating potential for charge-transfer interactions .

- Steric Effects : Molecular docking studies suggest the vinylbenzyl group may hinder access to the sulfonamide moiety in enzyme-binding assays, impacting biological activity .

Q. What purification methods are effective for isolating high-purity (>98%) this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for baseline separation of sulfonamide byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility studies. Analogous compounds achieve 99% purity after two recrystallization cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.